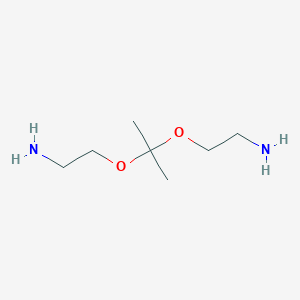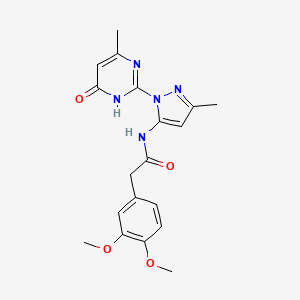
3-(4-Chlorophenyl)sulfonyl-6-methoxy-4-(2-methylpiperidin-1-yl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular formula of this compound is C20H19ClN2O3S . The average mass is 402.895 Da and the mono-isotopic mass is 402.080475 Da .Physical And Chemical Properties Analysis
The molecular formula of this compound is C20H19ClN2O3S . The average mass is 402.895 Da and the mono-isotopic mass is 402.080475 Da .Scientific Research Applications
Synthesis and Chemical Properties
3-(4-Chlorophenyl)sulfonyl-6-methoxy-4-(2-methylpiperidin-1-yl)quinoline is a compound that has garnered attention in scientific research due to its unique chemical structure and potential applications. One of the fundamental studies focuses on the synthesis and application of quinoline derivatives. Quinolines, including those with specific substituents like chlorophenylsulfonyl and methoxyl groups, have been synthesized through various methods, including the Diels-Alder reactions, which allow for the creation of complex quinoline-based compounds with diverse biological and chemical properties (White & Storr, 1996).
Biological and Antimicrobial Activity
Research into quinoxaline derivatives, closely related to quinolines, has shown that these compounds exhibit significant antibacterial activities. For instance, a study on the green synthesis of quinoxaline sulfonamides demonstrated their effectiveness against bacterial strains such as Staphylococcus spp. and Escherichia coli, highlighting the potential for quinoline derivatives in antimicrobial applications (Alavi et al., 2017).
Material Science and Nanotechnology Applications
Quinoline compounds have also found applications in material science and nanotechnology. The fluorescence and quantum chemical investigations of multi-substituted quinoline derivatives, as synthesized from eugenol, indicate their potential in creating nano- and meso-structures with enhanced electronic and photonic properties. These materials could be used in various applications, including sensors and optoelectronic devices (Le et al., 2020).
Antimicrobial and Antifungal Applications
Further studies have synthesized and evaluated the antimicrobial efficacy of quinoline-based compounds, demonstrating their significant activity against various microorganisms, including bacteria and fungi. This suggests that this compound and similar compounds could serve as templates for developing new antimicrobial agents (IOSR Journals, Vora, & Vora, 2012).
properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-methoxy-4-(2-methylpiperidin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O3S/c1-15-5-3-4-12-25(15)22-19-13-17(28-2)8-11-20(19)24-14-21(22)29(26,27)18-9-6-16(23)7-10-18/h6-11,13-15H,3-5,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPOTCDMUATQBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

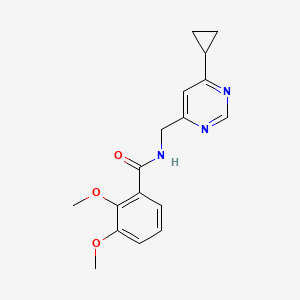
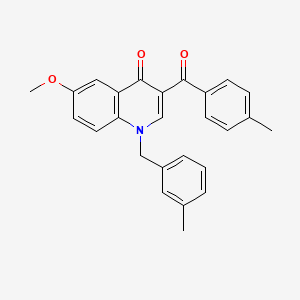
![1-(2-chloro-6-fluorobenzyl)-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2578442.png)

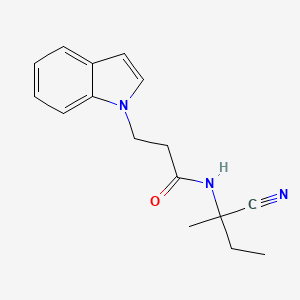
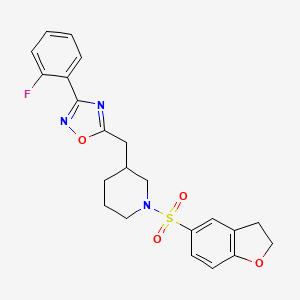
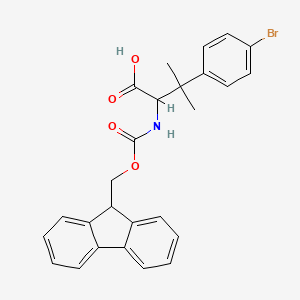
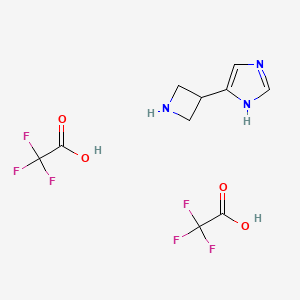
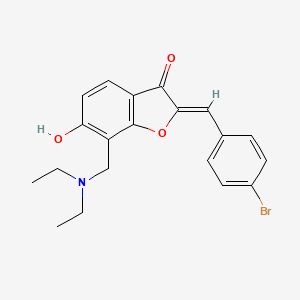
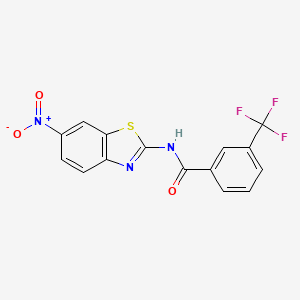
![Tert-Butyl 3-(Hydroxymethyl)-8-Methyl-8,9-Dihydro-5H-[1,2,4]Triazolo[4,3-D][1,4]Diazepine-7(6H)-Carboxylate](/img/structure/B2578456.png)
![N-(4-fluorobenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2578460.png)
